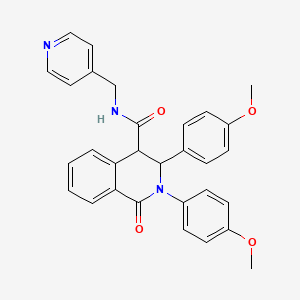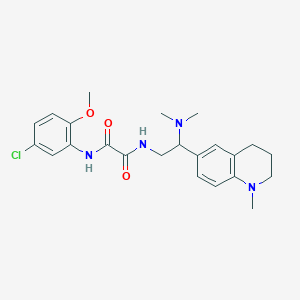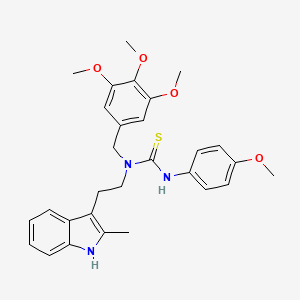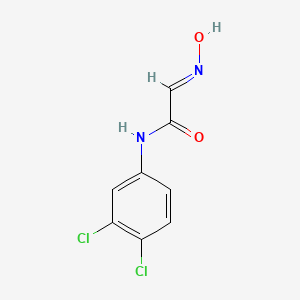
N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It contains a methoxyphenyl group, a thiadiazolyl group, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenyl, thiadiazolyl, and acetamide groups would contribute to its overall structure .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The methoxyphenyl group could undergo reactions typical of aromatic ethers, while the thiadiazolyl group could participate in reactions characteristic of heterocycles. The acetamide group could be involved in various reactions, including hydrolysis and nucleophilic acyl substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl, thiadiazolyl, and acetamide groups could affect its solubility, stability, and reactivity .
Applications De Recherche Scientifique
Antagonistic Properties and Binding Affinity
Research on thiazole and thiadiazole derivatives, including compounds similar to N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, has shown promising results as selective antagonists for human adenosine A3 receptors. A study conducted by Jung et al. (2004) found that specific modifications, such as a methoxy group in the phenyl ring and certain acetyl or propionyl substitutions, significantly increased the binding affinity and selectivity towards human adenosine A3 receptors. Their most potent antagonist displayed a Ki value of 0.79 nM, demonstrating antagonistic properties in functional assays of cAMP biosynthesis, which is crucial in adenosine A3 receptor signal transduction pathways. This suggests a potential for therapeutic application in conditions where modulation of adenosine A3 receptor activity is beneficial (Jung et al., 2004).
Anticancer Potential
Another area of research interest is the exploration of thiadiazole derivatives as potential anticancer agents. Mohammadi-Farani et al. (2014) synthesized a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and evaluated their in vitro cytotoxicity against various cancer cell lines, including Neuroblastoma (SKNMC), Colon cancer (HT-29), and Prostate cancer (PC3). Although none of the derivatives exhibited superior activity to the reference drug doxorubicin, certain derivatives showed notable cytotoxic activity, highlighting the therapeutic potential of such compounds in cancer treatment (Mohammadi-Farani et al., 2014).
Ligand Design and Complexation Studies
The compound has also been studied in the context of ligand design and complexation with metals. Crane et al. (2004) investigated a non-symmetrical compartmental ligand derived from acetazolamide, showcasing the complexation of this ligand with cobalt(II) chloride to yield a mononuclear cobalt(III) complex. This research demonstrates the compound's potential in the synthesis of coordination complexes, which could have applications in catalysis, material science, and medicinal chemistry (Crane et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12-5-3-6-13(9-12)17-20-18(25-21-17)24-11-16(22)19-14-7-4-8-15(10-14)23-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPKXPRAOAMKOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2406946.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2406947.png)
![N-(4-ethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2406949.png)


![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2406952.png)

![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)

![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)

![3-(3,4-Dichlorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide](/img/structure/B2406963.png)
![2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone](/img/structure/B2406964.png)
![N-(2-ethoxyphenyl)-2-(propylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2406968.png)